4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole
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Overview
Description
4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are known for their presence in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of benzimidazole precursors using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions
Industrial Production Methods
Industrial production of 4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzimidazole core.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the benzimidazole core .
Scientific Research Applications
4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the specific positioning of the trifluoromethyl groups on the benzimidazole core. This positioning can influence its chemical reactivity and biological activity, making it distinct from other trifluoromethylated imidazoles and benzimidazoles .
Properties
Molecular Formula |
C9H4F6N2 |
---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
4,7-bis(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H4F6N2/c10-8(11,12)4-1-2-5(9(13,14)15)7-6(4)16-3-17-7/h1-3H,(H,16,17) |
InChI Key |
BOSWJDXELOVXIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)NC=N2)C(F)(F)F |
Origin of Product |
United States |
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